molecular formula C21H16N4OS B2823645 1-Phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 1004439-86-4

1-Phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone

Cat. No. B2823645
CAS RN: 1004439-86-4
M. Wt: 372.45
InChI Key: YIFNTAPCZIFFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds with a combination of pyrazole and pyridazine rings, similar to the structure of the compound , has been carried out . These rings are connected through the oxygen atom and oxoethoxy or oxoethyl moieties . The targeted synthesis of new previously undescribed pyridazine derivatives was achieved by heterocyclisation of 3-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]pentane-2,4-dione, 2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl) oxy]acetohydrazide and 2-{3-[(4,6-substituted-1,3,5-triazin- 2-yl)oxy]-6-oxopyridazin-1(6H)-yl}acetohydrazides .

Scientific Research Applications

BCR-ABL Tyrosine Kinase Inhibition

PPPS derivatives have been proposed as novel BCR-ABL tyrosine kinase inhibitors . Researchers synthesized a series of these compounds and evaluated their activity against BCR-ABL1 kinase in vitro using the Kinase-Glo assay. Notably, several compounds displayed potent inhibitory activities against wild-type BCR-ABL1 kinase, with IC50 values below 50nM. Among them, Compound 7a exhibited the most potent inhibitory activity (IC50: 14.2nM). These findings suggest that PPPS derivatives hold promise as potential therapeutic agents for chronic myelogenous leukemia .

Neurotoxic Potential

A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) , has been investigated for its neurotoxic effects. Although the study focused on a different compound, it highlights the importance of assessing neurotoxicity in novel pyrazoline derivatives. Researchers examined the effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins. Further research is needed to explore the neurotoxic potential of PPPS specifically .

Organic Building Block

PPPS serves as an organic building block in chemical synthesis studies. Its unique structure makes it valuable for constructing more complex molecules in the lab. Researchers can utilize PPPS to create novel compounds with diverse properties and applications .

properties

IUPAC Name

1-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS/c26-20(17-5-2-1-3-6-17)15-27-21-12-11-19(23-24-21)16-7-9-18(10-8-16)25-14-4-13-22-25/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFNTAPCZIFFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone

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